molecular formula C11H19NO2S B13560851 Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2803862-38-4

Tert-butyl6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13560851
CAS No.: 2803862-38-4
M. Wt: 229.34 g/mol
InChI Key: TVIWWZXARUJJFG-UHFFFAOYSA-N
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Description

tert-Butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a sulfanyl group and a tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-sulfanyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps One common method starts with the preparation of the azaspiro[3The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders .

Industry: In the industrial sector, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Comparison: Compared to these similar compounds, tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the sulfanyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The sulfanyl group can participate in redox reactions and form covalent bonds with biological targets, which is not possible with the oxo, hydroxy, or amino derivatives.

Properties

CAS No.

2803862-38-4

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

tert-butyl 6-sulfanyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-8(15)5-11/h8,15H,4-7H2,1-3H3

InChI Key

TVIWWZXARUJJFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S

Origin of Product

United States

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